molecular formula C9H13NO2 B1245647 Norpandamarilactonine B

Norpandamarilactonine B

Cat. No.: B1245647
M. Wt: 167.2 g/mol
InChI Key: LJJVKZSKPLBBSU-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Norpandamarilactonine B is a natural product found in Pandanus amaryllifolius with data available.

Scientific Research Applications

Isolation and Characterization

  • Norpandamarilactonine B was isolated from the leaves of Pandanus amaryllifolius and characterized using spectroscopic analysis and synthesis methods. This compound is part of a group of alkaloids with a pyrrolidinyl-alpha,beta-unsaturated gamma-lactone moiety, similar to pandamarilactonine alkaloids (Takayama et al., 2001).

Synthetic Studies

  • This compound has been a subject of synthetic studies, leading to the creation of its diastereomers and enantiomerically pure forms. These synthetic versions have been used as precursors for other compounds like pandamarilactonine-A and -B (Blanco et al., 2004).

Diastereoselective Synthesis

  • A diastereoselective synthesis method for N-Boc-norpandamarilactonine-B was developed, starting from L-serine and utilizing a double ring closing metathesis. This compound was further converted to pandamarilactonine-A (Honda et al., 2008).

Novel Synthetic Approaches

  • A novel synthesis method for enantiopure N-Boc-norpandamarilactonine-A was established, which involved the construction of two five-membered rings in a single step. This synthesis was a significant step towards the creation of pandamarilactonine-A and B (Honda et al., 2006).

Plausible Biosynthetic Formation

  • Studies have proposed a plausible biosynthetic route for this compound, alongside other alkaloids isolated from Pandanus amaryllifolius. These alkaloids exhibit potential antioxidant, antibiofilm, and anti-inflammatory activities (Tsai et al., 2015).

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.2 g/mol

IUPAC Name

(2S)-4-methyl-2-[(2S)-pyrrolidin-2-yl]-2H-furan-5-one

InChI

InChI=1S/C9H13NO2/c1-6-5-8(12-9(6)11)7-3-2-4-10-7/h5,7-8,10H,2-4H2,1H3/t7-,8-/m0/s1

InChI Key

LJJVKZSKPLBBSU-YUMQZZPRSA-N

Isomeric SMILES

CC1=C[C@H](OC1=O)[C@@H]2CCCN2

Canonical SMILES

CC1=CC(OC1=O)C2CCCN2

Synonyms

nor-pandamarilactonine B
norpandamarilactonine B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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